![molecular formula C18H22N4O3 B2816907 N-(4-methoxybenzyl)-3-(pyrimidin-4-yloxy)piperidine-1-carboxamide CAS No. 2034616-67-4](/img/structure/B2816907.png)
N-(4-methoxybenzyl)-3-(pyrimidin-4-yloxy)piperidine-1-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-methoxybenzyl)-3-(pyrimidin-4-yloxy)piperidine-1-carboxamide, also known as MP-10, is a novel compound that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound belongs to the class of piperidine carboxamides and is synthesized through a specific method that involves the use of several reagents and catalysts.
Wissenschaftliche Forschungsanwendungen
Synthesis and Biological Activities
Novel Compound Synthesis : Research has led to the synthesis of various novel compounds derived from "N-(4-methoxybenzyl)-3-(pyrimidin-4-yloxy)piperidine-1-carboxamide" and similar structures. These compounds have been explored for their anti-inflammatory, analgesic, anti-angiogenic, and DNA cleavage activities. For instance, a study synthesized novel derivatives showing significant anti-inflammatory and analgesic activities by inhibiting cyclooxygenase enzymes and demonstrating potential as COX-2 selective inhibitors (Abu‐Hashem et al., 2020). Another research focused on derivatives synthesized for anti-angiogenic activity and DNA cleavage capabilities, suggesting their potential as anticancer agents by exerting anti-angiogenic and cytotoxic effects (Kambappa et al., 2017).
Antimicrobial and Antineoplastic Activities : Derivatives of this compound have been evaluated for their antimicrobial activities, indicating a potential application in combating bacterial infections. Some synthesized derivatives displayed potent antibacterial activity against both Gram-positive and Gram-negative bacterial strains, showcasing the compound's utility in developing new antimicrobial agents (Mane et al., 2017). Additionally, modifications to the pyrimidine moiety have been explored to enhance the analgesic properties of certain derivatives, leading to the discovery of potential new analgesics with increased biological activity (Ukrainets et al., 2015).
Drug Development and Pharmacokinetics
Drug Development : The structural modification of "N-(4-methoxybenzyl)-3-(pyrimidin-4-yloxy)piperidine-1-carboxamide" derivatives has been a key area of research, aiming to improve pharmacological profiles for potential therapeutic applications. Studies have detailed the synthesis of compounds with improved pharmacokinetic profiles and selective inhibition of specific enzymes or receptors, contributing to the development of new drugs (Tokuhara et al., 2018).
Pharmacokinetics and Metabolism : Understanding the metabolism of derivatives in human subjects is crucial for drug development. Research on compounds like flumatinib, related to "N-(4-methoxybenzyl)-3-(pyrimidin-4-yloxy)piperidine-1-carboxamide," has identified the main metabolic pathways in humans, including N-demethylation and amide hydrolysis, aiding in the design of compounds with favorable metabolic profiles (Gong et al., 2010).
Eigenschaften
IUPAC Name |
N-[(4-methoxyphenyl)methyl]-3-pyrimidin-4-yloxypiperidine-1-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N4O3/c1-24-15-6-4-14(5-7-15)11-20-18(23)22-10-2-3-16(12-22)25-17-8-9-19-13-21-17/h4-9,13,16H,2-3,10-12H2,1H3,(H,20,23) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FBTVICOMAYZOJF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CNC(=O)N2CCCC(C2)OC3=NC=NC=C3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.